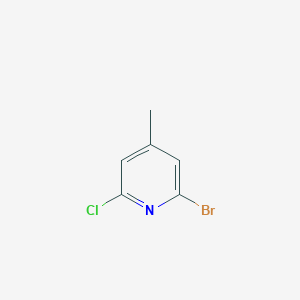

2-Bromo-6-chloro-4-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBQYZKWWAKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455810 | |

| Record name | 2-bromo-6-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157329-89-0 | |

| Record name | 2-bromo-6-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-6-chloro-4-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another method involves the chlorination of 2-bromo-4-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . This reaction is usually carried out under reflux conditions in an inert solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination or chlorination processes using the aforementioned reagents and conditions. The reactions are typically conducted in batch reactors with efficient stirring and temperature control to ensure high yields and purity of the product. The crude product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 2 and 6, respectively, enable sequential nucleophilic substitutions .

Key Reactions:

-

Bromine substitution occurs preferentially due to its lower bond dissociation energy compared to chlorine .

-

Chlorine substitution requires harsher conditions (e.g., elevated temperatures or stronger nucleophiles) .

Example:

Reaction with sodium methoxide (NaOMe) in methanol at 80°C yields 2-methoxy-6-chloro-4-methylpyridine, retaining the chlorine substituent .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOMe/MeOH | 80°C, 12 hrs | 2-Methoxy-6-chloro-4-methylpyridine | 63% | |

| NH₃ (aq.) | 120°C, 24 hrs | 2-Amino-6-chloro-4-methylpyridine | 45% |

Suzuki-Miyaura Cross-Coupling

This reaction is pivotal for constructing biaryl systems, leveraging the bromine atom’s reactivity .

Mechanism:

-

Palladium catalysis (e.g., Pd(PPh₃)₄) facilitates coupling with arylboronic acids.

Example:

Coupling with phenylboronic acid under Pd catalysis produces 2-phenyl-6-chloro-4-methylpyridine in high yields .

Metal-Halogen Exchange

The bromine atom undergoes metalation with organometallic reagents, enabling further functionalization .

Key Findings:

-

Turbo Grignard (iPrMgCl·LiCl) selectively exchanges bromine at −40°C, forming a magnesiated intermediate .

-

Subsequent quenching with electrophiles (e.g., CO₂, DMF) introduces carboxyl or aldehyde groups .

| Organometallic Reagent | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| iPrMgCl·LiCl | CO₂ | 2-Carboxy-6-chloro-4-methylpyridine | 56% | |

| n-BuLi | DMF | 2-Formyl-6-chloro-4-methylpyridine | 48% |

Reductive Dehalogenation

Catalytic hydrogenation removes halogens selectively, with bromine reduced before chlorine .

Conditions:

| Substrate | Product | Selectivity (Br:Cl) | Yield | Reference |

|---|---|---|---|---|

| This compound | 6-Chloro-4-methylpyridine | >99:1 | 92% |

Oxidation of the Methyl Group

The methyl group at position 4 is oxidized to a carboxylic acid under strong conditions .

Example:

Treatment with KMnO₄ in acidic aqueous solution yields 2-bromo-6-chloro-isonicotinic acid .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 6 hrs | 2-Bromo-6-chloro-isonicotinic acid | 65% |

Comparative Reactivity Insights

A study comparing bromine and chlorine substitution kinetics revealed:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Building Block:

2-Bromo-6-chloro-4-methylpyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing anti-inflammatory and antimicrobial agents, contributing to the fight against various diseases. The compound's ability to form stable complexes with metals enhances its utility in medicinal chemistry, particularly in drug design and synthesis .

Case Study:

In research focused on synthesizing new anti-cancer drugs, this compound has been employed to create novel compounds that exhibit improved efficacy against tumor cells. The compound facilitates reactions such as the Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules .

Agricultural Chemicals

Use in Agrochemicals:

This compound is also significant in the formulation of agrochemicals, including herbicides and fungicides. Its application helps improve crop yields and protect plants from pests and diseases, making it vital for sustainable agriculture .

Example:

Research has demonstrated that formulations containing this compound can enhance the effectiveness of existing herbicides, leading to better weed control without harming crops .

Material Science

Development of Specialized Materials:

In material science, this compound is explored for creating specialized polymers and materials with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can result in materials suitable for high-performance applications .

Application Insight:

Studies have shown that polymers synthesized with this compound exhibit superior mechanical properties compared to traditional materials, making them ideal for use in demanding environments like automotive and aerospace industries .

Research Reagents

Utility as a Chemical Reagent:

The compound serves as a valuable reagent in various chemical reactions, aiding researchers in organic synthesis and analytical chemistry. Its reactivity profile allows it to participate in multiple reaction pathways, facilitating the development of new chemical entities .

Research Example:

In synthetic organic chemistry, this compound is frequently used to generate complex molecules through palladium-catalyzed cross-coupling reactions, showcasing its importance in modern synthetic methodologies .

Electronics Industry

Contribution to Electronic Materials:

In the electronics sector, this compound finds applications in producing electronic materials, contributing to advanced components used in devices such as smartphones and computers. Its properties enable the development of materials that enhance electrical conductivity and thermal management .

Industry Impact:

The integration of this compound into electronic components has led to improved performance metrics for devices, particularly concerning energy efficiency and heat dissipation .

Summary Table of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory and antimicrobial agents | Improved drug efficacy |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Enhanced crop yields |

| Material Science | Development of specialized polymers | Superior mechanical properties |

| Research Reagents | Chemical reactions in organic synthesis | Facilitation of new chemical entities |

| Electronics Industry | Production of electronic materials | Enhanced performance metrics |

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chloro-4-methylpyridine depends on its specific application. It can also interact with biological targets, such as enzymes or receptors, to modulate their activity and produce therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s reactivity and applications are influenced by the positions of its bromo (2-), chloro (6-), and methyl (4-) substituents. Below is a comparative analysis with similar pyridine and pyrimidine derivatives:

Substituted Pyridines

Table 1: Key Properties of Halogenated Pyridines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-6-chloro-4-methylpyridine | C₆H₅BrClN | 206.47 | 157329-89-0 | 2-Br, 6-Cl, 4-Me |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 3430-17-9 | 2-Br, 3-Me |

| 3-Bromo-6-chloro-2-methylpyridine | C₆H₅BrClN | 206.47 | 132606-40-7 | 3-Br, 6-Cl, 2-Me |

| 2-Bromo-4-chloropyridine | C₅H₃BrClN | 192.44 | 22918-01-0 | 2-Br, 4-Cl |

| 2-Bromo-6-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 252.44 | 91678-23-8 | 2-Br, 6-Cl, 3-NO₂ |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | 109-04-6 | 2-Br |

Key Observations :

Positional Isomerism: The target compound and 3-bromo-6-chloro-2-methylpyridine (CAS: 132606-40-7) share the same molecular formula but differ in substituent positions. 2-Bromo-3-methylpyridine (CAS: 3430-17-9) lacks a chloro group, making it less polar and more volatile .

Functional Group Variations: The nitro group in 2-bromo-6-chloro-3-nitropyridine (CAS: 91678-23-8) increases electrophilicity, favoring reactions like Suzuki coupling compared to the methyl group in the target compound . 2-Bromo-4-chloropyridine (CAS: 22918-01-0) lacks a methyl group, reducing steric effects but lowering solubility in nonpolar solvents .

Pyrimidine Derivatives

Table 2: Pyrimidine-Based Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 2-Bromo-4-methoxy-6-methylpyrimidine | C₆H₇BrN₂O | 216.04 | 56545-10-9 | Pyrimidine ring, 4-OMe, 6-Me |

Key Observations :

Computational and Structural Studies

- Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) predict the target compound’s stability, with exact exchange terms improving thermochemical accuracy.

- Crystallographic tools like SHELX and ORTEP-III have resolved structures of related compounds, revealing planar pyridine/pyrimidine rings and hydrogen-bonding networks critical for material design .

Biologische Aktivität

2-Bromo-6-chloro-4-methylpyridine (CAS No. 157329-89-0) is a halogenated pyridine derivative that has garnered interest in various fields of medicinal chemistry and materials science due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₆H₄BrClN

- Molecular Weight : 206.47 g/mol

- Boiling Point : Not specified

- Physical Form : Solid at room temperature

- Log P (Partition Coefficient) : Ranges from 2.18 to 3.14, indicating moderate lipophilicity, which may influence its bioavailability .

Synthesis

The compound can be synthesized through various methods involving the bromination and chlorination of pyridine derivatives. These reactions often utilize electrophilic substitution mechanisms typical of aromatic compounds. The presence of both bromine and chlorine atoms allows for further functionalization, enabling the synthesis of more complex molecules with potentially enhanced biological activities .

Pharmacological Potential

The biological activity of this compound has been primarily explored in the context of its derivatives, which have shown promise in several pharmacological applications:

- Antimicrobial Activity : Some derivatives exhibit activity against a range of pathogens, including bacteria and fungi. This suggests potential use in developing new antibiotics or antifungal agents .

- CYP450 Inhibition : The compound has been identified as an inhibitor of CYP1A2, a key enzyme in drug metabolism. This property may have implications for drug interactions and pharmacokinetics .

- Involvement in Signaling Pathways : Research indicates that derivatives can modulate various signaling pathways, including those involved in inflammation and cancer progression, making them candidates for anti-inflammatory and anticancer therapies .

Case Studies

Several studies have investigated the biological effects of related compounds:

- A study published in Toxicological Sciences highlighted the screening of various chemicals for thyroid-disrupting activities, where halogenated pyridines were included due to their structural similarities to known disruptors .

- Research on pyridine derivatives has shown that they can influence cell cycle regulation and apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimized synthetic routes for 2-bromo-6-chloro-4-methylpyridine, and how can reaction yields be maximized?

A two-step halogenation approach is commonly employed. First, chlorination of 4-methylpyridine using POCl₃ or SOCl₂ under reflux yields 4-methyl-2,6-dichloropyridine. Subsequent regioselective bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) at 80–100°C . Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 substrate-to-NBS) can improve yields (>75%).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) .

- X-ray crystallography : Resolve the crystal structure using SHELX for refinement and ORTEP-III for visualization .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can impurities in this compound be removed during purification?

Gradient column chromatography (silica gel, hexane/ethyl acetate) effectively separates byproducts. For thermally stable impurities, recrystallization in ethanol/water (7:3 v/v) at −20°C enhances purity (>98%). Analytical HPLC (C18 column, acetonitrile/water mobile phase) validates purity .

Advanced Research Questions

Q. What governs the regioselectivity of halogenation in this compound derivatives?

Regioselectivity is influenced by electronic and steric factors. Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) reveal higher Fukui electrophilicity indices at the 2-position due to electron-withdrawing chlorine at C6. Transition-state modeling (NEB method) confirms lower activation barriers for bromination at C2 . Experimental validation via competitive reactions with isotopic labeling (²H/¹³C) can further resolve mechanistic pathways .

Q. How does this compound degrade under varying pH and temperature conditions?

Conduct accelerated stability studies:

- Thermal stability : Heat samples (50–150°C) and monitor decomposition via TGA-DSC.

- pH sensitivity : Incubate in buffered solutions (pH 2–12) and quantify degradation products using LC-MS.

- Light exposure : UV-Vis spectroscopy tracks photooxidation products (λ = 254 nm). Evidence suggests decomposition above 100°C or pH >10 due to C-Br bond hydrolysis .

Q. Which computational models best predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP or M06-2X) with dispersion corrections (GD3BJ) accurately model frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Basis sets like 6-311++G(d,p) are recommended for halogenated systems. Compare results with experimental UV-Vis spectra (TD-DFT) to validate excitation energies .

Q. How can contradictory literature data on reaction intermediates be resolved?

Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use in-situ FTIR or Raman spectroscopy to detect transient intermediates. For conflicting crystallographic data, re-refine structures using SHELXL with Hirshfeld surface analysis to identify packing discrepancies .

Q. What analytical strategies identify byproducts in cross-coupling reactions involving this compound?

Combine GC-MS (for volatile byproducts) and MALDI-TOF (for non-volatiles). For Suzuki-Miyaura couplings, monitor Pd-catalyzed debromination byproducts (e.g., 6-chloro-4-methylpyridine) using ¹⁹F NMR if fluorinated reagents are employed .

Q. How can isotope-labeled analogs of this compound be synthesized for mechanistic studies?

Substitute ⁸¹Br via halogen exchange with Na⁸¹Br in DMF at 120°C. For ¹³C labeling, use ¹³C-enriched methyl precursors (e.g., ¹³CH₃I) during pyridine ring synthesis. Confirm isotopic incorporation via HRMS and isotope-ratio mass spectrometry .

Q. What solvent systems optimize the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of reactants. For SNAr reactions, add crown ethers (18-crown-6) to stabilize intermediates in THF. Solvent dielectric constants (ε) >20 are optimal for charge-separated transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.